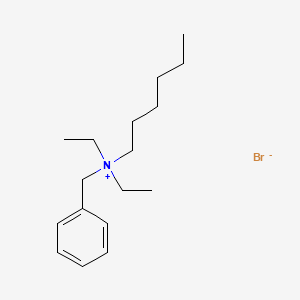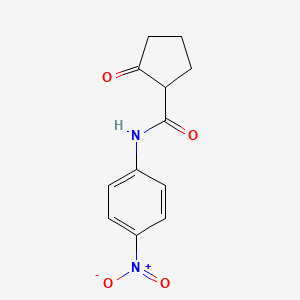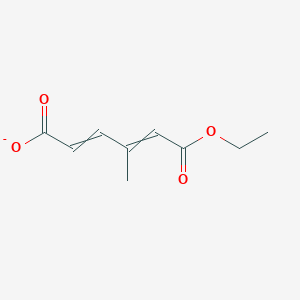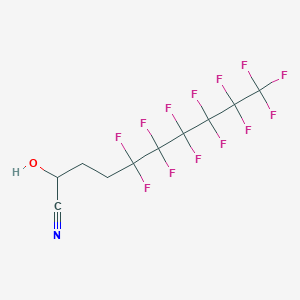
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile typically involves the introduction of fluorine atoms into a hydrocarbon chain followed by the addition of a nitrile group. One common method involves the fluorination of a decanenitrile precursor using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are introduced into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is largely influenced by the presence of fluorine atoms, which can affect the compound’s reactivity and interaction with other molecules. The high electronegativity of fluorine can lead to strong interactions with electrophilic and nucleophilic species, making the compound a versatile intermediate in various chemical reactions. The nitrile group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanenitrile: Similar structure but lacks the hydroxyl group.
Perfluorodecanenitrile: Fully fluorinated compound without the hydroxyl group.
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxyundecanenitrile: Similar structure with an additional carbon atom in the chain.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is unique due to the presence of both a hydroxyl group and multiple fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90278-37-8 |
|---|---|
Molecular Formula |
C10H6F13NO |
Molecular Weight |
403.14 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H6F13NO/c11-5(12,2-1-4(25)3-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-2H2 |
InChI Key |
AYZNCEJBMYUUGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


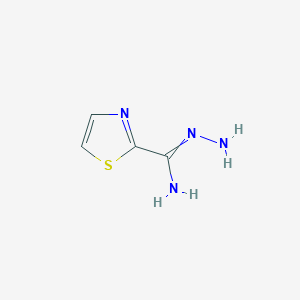
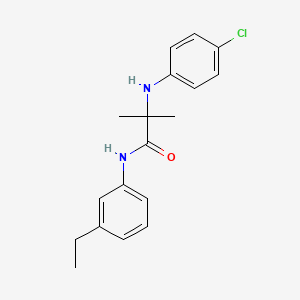
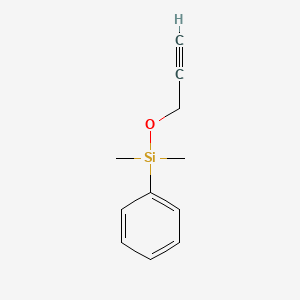
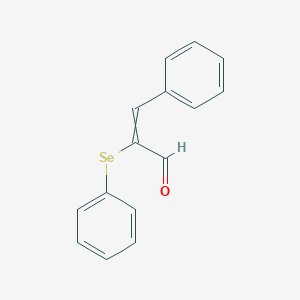
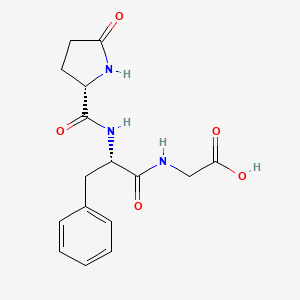
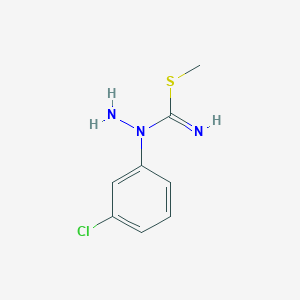
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
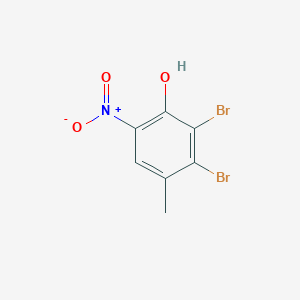
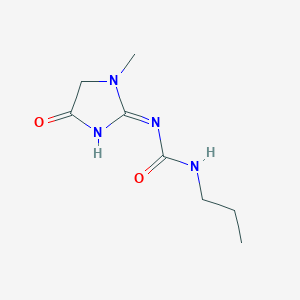
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)

